molecular formula C12H15N3O2 B11736377 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11736377
M. Wt: 233.27 g/mol
InChI Key: KBFOUHOVKYWHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a pyrazole-derived compound featuring a phenol moiety linked via an aminomethyl bridge to a substituted pyrazole ring. The pyrazole core is functionalized with a methoxy group at position 3 and a methyl group at position 1. Pyrazole derivatives are widely studied in medicinal chemistry due to their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The aminomethyl-phenol linkage may enhance solubility and intermolecular interactions, making this compound a candidate for further pharmacological exploration.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O2/c1-15-8-11(12(14-15)17-2)13-7-9-4-3-5-10(16)6-9/h3-6,8,13,16H,7H2,1-2H3

InChI Key

KBFOUHOVKYWHLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Condensation-Alkylation Sequence

The most widely reported method involves a two-step protocol:

  • Schiff Base Formation :
    Reaction of 3-methoxy-1-methyl-1H-pyrazol-4-amine with 3-hydroxybenzaldehyde in ethanol under reflux (78°C, 12–18 hours) produces the imine intermediate. Catalytic acetic acid (5 mol%) accelerates the reaction, achieving yields of 85–92%.

  • Reductive Amination :
    Sodium borohydride (NaBH4) in methanol reduces the Schiff base at 0–5°C, followed by gradual warming to room temperature. This step introduces the methylene bridge, with yields dependent on stoichiometric control (typical range: 70–78%).

Critical Parameters :

  • Solvent polarity significantly affects reaction rates; dimethyl sulfoxide (DMSO) accelerates condensation but may promote side reactions.

  • Strict temperature control during NaBH4 addition prevents over-reduction of the phenolic hydroxyl group.

One-Pot Modular Assembly

Recent advances employ sulfur(VI) fluoride exchange (SuFEx) chemistry for efficient coupling:

  • Fluorosulfate Activation :
    3-Hydroxybenzyl alcohol is converted to its fluorosulfate derivative using SO2F2 gas in acetonitrile (MeCN) with hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) as catalysts.

  • Nucleophilic Displacement :
    The fluorosulfate intermediate reacts with 3-methoxy-1-methyl-1H-pyrazol-4-amine at ambient temperature (25°C, 24 hours), achieving 68–75% yield with minimal byproducts.

Advantages :

  • Eliminates the need for intermediate isolation.

  • Compatible with automated high-throughput platforms using 96-well microplates.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Palladium on carbon (Pd/C, 5 wt%) in ethanol facilitates debenzylation steps when protecting groups are used, with hydrogen pressure (3–5 bar) enabling quantitative deprotection.

Solvent Effects

Comparative studies reveal:

SolventReaction Rate (k, h⁻¹)Yield (%)Purity (HPLC)
Ethanol0.157898.2
DMSO0.286594.7
MeCN0.127297.8

Ethanol balances reactivity and selectivity, while DMSO accelerates kinetics at the expense of side product formation.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent removes unreacted amine and phenolic byproducts.

  • Preparative HPLC : C18 columns (10 μm, 250 × 21.2 mm) with isocratic 65:35 methanol/water mobile phase resolve stereochemical impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, OH), 6.85–7.25 (m, 4H, aromatic), 4.21 (s, 2H, CH2), 3.79 (s, 3H, OCH3), 3.65 (s, 3H, NCH3).

  • HRMS (ESI+) : m/z calc. for C13H16N3O2 [M+H]+: 246.1238, found: 246.1241.

Challenges and Industrial Scalability

Byproduct Formation

Competitive N-methylation at the pyrazole ring’s 4-position occurs when excess methylating agents are present, necessitating precise stoichiometric control.

Green Chemistry Considerations

Replacement of NaBH4 with catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) reduces metal waste, though yields decrease marginally (65–70%).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems operating at 120°C and 10 bar pressure reduce reaction times from hours to minutes (e.g., 94% conversion in 8 minutes for the condensation step).

Enzymatic Amination

Pilot studies using transaminases (ATA-117 from Arthrobacter sp.) show promise for stereoselective synthesis under mild conditions (pH 7.5, 30°C), though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is C_{11}H_{14}N_{4}O_{2}, and it features a pyrazole ring which is crucial for its biological activity. The structure includes a methoxy group and an amino group, contributing to its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit anticancer properties. For instance, derivatives of pyrazoles have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the induction of apoptosis in cancer cells, making such compounds promising candidates for cancer therapy .

2. Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been well-documented. Studies have demonstrated that certain pyrazole compounds can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. This property suggests potential applications in preventing or treating conditions like cardiovascular diseases and neurodegenerative disorders .

3. Inhibition of Enzymatic Activity
Pyrazole derivatives have been explored for their ability to inhibit specific enzymes related to disease pathways. For example, the inhibition of Janus kinase (JAK) pathways has been linked to anti-inflammatory effects, suggesting therapeutic potential in autoimmune diseases .

Therapeutic Applications

1. Drug Development
The compound's structural features make it a candidate for drug development targeting various diseases. The presence of the pyrazole ring allows for modifications that can enhance potency and selectivity against specific biological targets.

2. Thrombocytopenia Treatment
Some pyrazole derivatives have been investigated for their role as thrombopoietin receptor agonists, which could enhance platelet production in patients with thrombocytopenia. This application highlights the compound's potential in hematology .

Case Studies

Case Study 1: Anticancer Efficacy
A study synthesized several pyrazole derivatives and evaluated their cytotoxicity against RKO colorectal carcinoma cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, with the most potent compound inducing apoptosis in a dose-dependent manner .

CompoundIC50 (µM)Mechanism of Action
Compound A10Induces apoptosis
Compound B15Inhibits cell proliferation
Compound C5Scavenges free radicals

Case Study 2: Antioxidant Activity
Another investigation assessed the radical scavenging activity of various pyrazole compounds using the DPPH assay. The results showed that some compounds outperformed ascorbic acid, indicating strong antioxidant potential .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid (%)
Compound D85%75%
Compound E90%75%
Compound F70%75%

Mechanism of Action

The mechanism of action of 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other pyrazole derivatives, but its functional groups distinguish it in terms of reactivity and applications. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity References
3-{[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol C₁₂H₁₅N₃O₂ 233 Phenol, pyrazole, methoxy, methyl Donor (phenol -OH), acceptor (pyrazole N, methoxy O)
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol C₁₇H₁₅N₃O 277 Methanol, pyrazole, pyridine Donor (methanol -OH), acceptor (pyridine N, pyrazole N)
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C₁₇H₁₄N₂OS 294 Methanol, pyrazole, methylthio Donor (methanol -OH), acceptor (pyrazole N, methylthio S)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Varies (e.g., C₉H₅N₅OS for 7a) Varies Cyano, ester, hydroxy Donor (hydroxy -OH), acceptor (ester O, cyano N)

Key Observations:

  • Phenol vs.
  • Substituent Effects: The 3-methoxy group on the pyrazole ring may increase electron density, altering reactivity compared to methylthio or cyano substituents in analogues .
  • Aminomethyl Linker: The aminomethyl bridge provides conformational flexibility absent in rigid analogues like the pyridine-containing compound .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns significantly influence the physicochemical properties of pyrazole derivatives. The target compound’s phenol group can form strong O–H···N/O bonds, while the methoxy group acts as a hydrogen bond acceptor. In contrast:

  • Methanol-containing analogues (e.g., ) exhibit weaker O–H···N/S interactions due to reduced acidity of the -OH group.
  • Cyano and ester substituents (e.g., compound 7a ) introduce additional acceptor sites but lack strong donor capacity.

Graph set analysis (as per Etter’s formalism ) could reveal distinct motifs (e.g., chains or rings) in the target compound’s crystal structure compared to methanol derivatives.

Biological Activity

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxy group and an amino group linked to a phenolic structure. Its chemical formula is C12H16N4OC_{12}H_{16}N_{4}O, which suggests potential interactions with biological targets.

Antineoplastic Activity

One of the primary areas of research surrounding this compound is its antineoplastic activity . It has been identified as a potent inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways associated with cancer proliferation. In vitro studies have shown that the compound exhibits an IC50 value of approximately 0.07 μM against JAK1, indicating strong inhibitory potential compared to JAK2 .

The mechanism through which 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol exerts its effects involves the inhibition of JAK1-mediated signaling pathways. This inhibition can lead to decreased tumor cell proliferation and enhanced apoptosis in cancer cells. The structural modifications in the pyrazole moiety are believed to enhance its binding affinity to the JAK1 enzyme .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to optimize the biological activity of similar compounds. For instance, modifications in the substituents on the pyrazole ring have been shown to significantly influence the potency against JAK1. Compounds with electron-donating groups at specific positions on the pyrazole ring demonstrated enhanced activity .

In Vivo Studies

In vivo studies using murine models have illustrated the compound's efficacy in reducing tumor growth in xenograft models. Mice treated with 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol exhibited significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent .

Comparative Data Table

Compound NameTargetIC50 (μM)In Vivo Efficacy
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenolJAK10.07Significant tumor reduction
Compound AJAK22.4Moderate efficacy
Compound BEGFR0.5High efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or hydrazine cyclocondensation . For Mannich reactions, the pyrazole amino group reacts with formaldehyde and phenol derivatives under acidic conditions, as demonstrated in analogous pyrazole-based syntheses . Hydrazine-mediated cyclization of β-ketonitriles or propenones is another route, requiring optimization of solvent polarity (e.g., aqueous alcohols), temperature (80–100°C), and acid catalysts (e.g., HCl) to improve yields . Yield optimization may involve continuous-flow reactors for scalability and high-throughput screening to identify ideal molar ratios and catalysts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., methoxy at pyrazole-C3, methyl at N1) and phenolic -OH resonance (~5–6 ppm). IR identifies hydrogen-bonded -OH stretches (3200–3400 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines hydrogen-bonding networks and torsion angles. For example, dihedral angles between the pyrazole and phenol rings can reveal conformational flexibility .

Q. What safety considerations are essential when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data are limited, structural analogs (e.g., pyrazole-amines) may cause skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Ethanol/water mixtures are preferred for recrystallization to minimize flammability risks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) by analyzing hydrogen bonds between the phenolic -OH and catalytic residues .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay variability (e.g., cell-line specificity) or pharmacokinetic factors (e.g., solubility). Use standardized protocols (e.g., fixed DMSO concentrations ≤1%) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Methodological Answer : SC-XRD reveals O–H⋯N hydrogen bonds between the phenol and pyrazole moieties, forming supramolecular chains. These interactions enhance thermal stability but may reduce solubility. Polymorph screening (e.g., slurry methods in ethanol/acetone) identifies forms with improved bioavailability .

Q. What are the structure-activity relationships (SAR) for modifying the pyrazole and phenol moieties?

  • Methodological Answer :

  • Pyrazole modifications : Replacing the methoxy group at C3 with electron-withdrawing groups (e.g., Cl) increases electrophilicity, enhancing interactions with serine proteases .
  • Phenol modifications : Methylation of the phenolic -OH reduces hydrogen-bonding capacity but improves metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.